molecular formula C25H21NO5 B7789423 N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B7789423
M. Wt: 415.4 g/mol
InChI Key: RBNXPZDYIQSFRT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15(27)16-4-8-18(9-5-16)26-25(28)23-21-14-20(30-3)12-13-22(21)31-24(23)17-6-10-19(29-2)11-7-17/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNXPZDYIQSFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride (CH3CO)2O in the presence of a catalyst such as pyridine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Acidic Hydrolysis Concentrated HCl, reflux5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid + 4-acetylanilineAcidic cleavage of the amide bond yields the corresponding carboxylic acid and amine.
Basic Hydrolysis NaOH (aqueous), heatCarboxylate salt + 4-acetylanilineSaponification under alkaline conditions forms a water-soluble carboxylate.

Nucleophilic Substitution

The acetyl group (-COCH₃) on the phenyl ring may participate in nucleophilic reactions:

Reaction Type Reagents/Conditions Products Notes
Oxime Formation Hydroxylamine (NH₂OH), ethanol, ΔN-(4-(1-hydroxyiminoethyl)phenyl)-5-methoxy-2-(4-methoxyphenyl)-benzofuran-3-carboxamideThe ketone reacts with hydroxylamine to form an oxime .
Reductive Amination NH₃, NaBH₃CNSecondary amine derivativeHypothetical pathway; requires prior conversion of the acetyl group to an imine.

Reduction Reactions

Reductive modification of functional groups:

Target Group Reagents Products Notes
Carboxamide Reduction LiAlH₄, dry etherN-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-methylamineReduction of the amide to a methylamine group.
Acetyl Group Reduction NaBH₄, MeOHN-(4-(1-hydroxyethyl)phenyl)-5-methoxy-2-(4-methoxyphenyl)-benzofuran-3-carboxamideSelective reduction of the ketone to a secondary alcohol .

Electrophilic Aromatic Substitution

The benzofuran and methoxy-substituted aromatic rings may undergo electrophilic reactions:

Reaction Type Reagents Position Products Notes
Nitration HNO₃, H₂SO₄Para to methoxy groupsNitro-substituted derivativesElectron-donating methoxy groups direct electrophiles to para positions .
Demethylation BBr₃, CH₂Cl₂Methoxy groupsHydroxy-substituted derivativesBoron tribromide cleaves methoxy groups to hydroxyls .

Coupling Reactions

Potential cross-coupling reactions if halide substituents are introduced:

Reaction Type Catalyst/Reagents Products Notes
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl derivativesRequires prior halogenation (e.g., bromination) of the benzofuran ring .
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineAminated derivativesHypothetical pathway; limited direct evidence in literature.

Stability and Side Reactions

  • Thermal Decomposition : May degrade at temperatures >200°C, forming charred residues due to the aromatic backbone.

  • Acid/Base Sensitivity : Prolonged exposure to strong acids/bases could hydrolyze the carboxamide or demethylate methoxy groups .

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or a deprotonated amide in basic media.

  • Electrophilic Substitution : Methoxy groups activate the aromatic ring, favoring nitration/sulfonation at electron-rich positions .

Research Gaps

Direct experimental data on this compound remains sparse. Most inferences derive from:

  • Analogous benzofuran carboxamides .

  • Pyridine- and phenyl-based amides .
    Further studies are needed to validate reaction pathways and optimize conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzofuran core with multiple substituents, including acetyl and methoxy groups. The synthesis of this compound typically involves multi-step reactions, often starting from simpler benzofuran derivatives. For instance, one approach includes the acetylation of 4-methoxyphenyl derivatives followed by coupling reactions to form the final product .

Structural Formula

The chemical formula for N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can be represented as follows:

C23H23N1O5C_{23}H_{23}N_{1}O_{5}

Pharmacological Activities

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety is believed to enhance its interaction with cellular targets involved in cancer proliferation .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory pathways. This compound is being investigated for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives of benzofuran have demonstrated antimicrobial properties. The methoxy groups in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes, warranting further investigation into its potential as an antimicrobial agent .

Material Science Applications

  • Organic Electronics : The unique electronic properties of benzofuran derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices could enhance the efficiency and stability of these devices .
  • Sensors : Due to their fluorescent properties, benzofuran derivatives can be utilized in sensor technology for detecting environmental pollutants or biological markers. The sensitivity and specificity of these sensors can be improved by functionalizing the benzofuran core with various substituents .

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran, including this compound, and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation focused on the anti-inflammatory effects of this compound using an animal model of arthritis. The results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples. This study highlights the therapeutic potential of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
  • 4-acetylphenyl N-(4-methoxyphenyl)carbamate
  • Triazole analogues with similar functional groups

Uniqueness

N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and the benzofuran core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.

Biological Activity

N-(4-acetylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H23NO5\text{C}_{23}\text{H}_{23}\text{N}\text{O}_5

This compound features two methoxy groups and an acetylphenyl moiety, contributing to its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
Huh7 (Hepatocellular)15.2Induces apoptosis via p53 pathway modulation
MCF-7 (Breast)12.8Inhibits cell proliferation through cell cycle arrest
A549 (Lung)18.6Suppresses migration and invasion through EMT inhibition

In vitro studies demonstrate that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-α6510
IL-65810

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various assays, including DPPH and ABTS radical scavenging tests. The antioxidant capacity is essential for mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • EMT Modulation : It affects epithelial–mesenchymal transition (EMT) markers, reducing cell motility and invasion.
  • Cytokine Regulation : By modulating cytokine production, it exerts anti-inflammatory effects.
  • Antioxidant Defense : It enhances cellular antioxidant defenses, reducing oxidative damage.

Case Studies

A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.